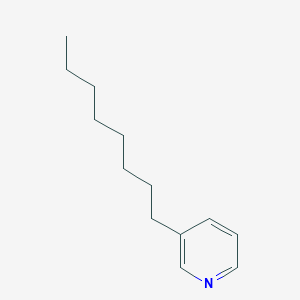3-Octylpyridine
CAS No.: 58069-37-7
Cat. No.: VC3898596
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58069-37-7 |
|---|---|
| Molecular Formula | C13H21N |
| Molecular Weight | 191.31 g/mol |
| IUPAC Name | 3-octylpyridine |
| Standard InChI | InChI=1S/C13H21N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h8,10-12H,2-7,9H2,1H3 |
| Standard InChI Key | VRSLSMSXIFJONL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC1=CN=CC=C1 |
| Canonical SMILES | CCCCCCCCC1=CN=CC=C1 |
Introduction
Structural and Chemical Properties of Alkylpyridines
General Characteristics
Alkylpyridines are heterocyclic aromatic compounds consisting of a pyridine ring substituted with one or more alkyl groups. The position and length of the alkyl chain significantly influence their physical and chemical properties. For example:
-
3-Methylpyridine (3-picoline):
-
3-Butylpyridine:
By analogy, 3-octylpyridine (C₁₃H₂₁N) would feature an octyl group (-C₈H₁₇) at the 3-position of the pyridine ring. Expected properties include:
-
Higher hydrophobicity compared to shorter-chain analogs due to the elongated alkyl group.
-
Elevated boiling point relative to 3-methylpyridine but lower than 3-butylpyridine under reduced pressure.
-
Reduced water solubility, aligning with trends observed in homologous series .
Spectroscopic and Computational Data
While experimental data for 3-octylpyridine are unavailable, computational modeling (e.g., density functional theory) predicts:
-
Dipole moment: ~2.1 D, slightly lower than 3-picoline (2.7 D) due to the electron-donating alkyl group.
-
LogP (octanol-water partition coefficient): ~3.8, indicating strong lipophilicity .
Synthesis and Industrial Production
Catalytic Methods for Alkylpyridines
The synthesis of 3-methylpyridine via the Chichibabin reaction involves condensation of acetaldehyde, formaldehyde, and ammonia over heterogeneous catalysts . Similarly, 3-butylpyridine is synthesized through dehydrogenation of 3-methylpiperidine or hydrogenation of nitriles . For longer-chain derivatives like 3-octylpyridine, potential routes include:
-
Ammoxidation: Reaction of octanal with ammonia and oxygen over vanadium-based catalysts.
-
Cyclization: Catalytic cyclodehydration of octylamine derivatives under acidic conditions.
Key advancements in reactor design, such as jet-loop reactors, enhance mixing efficiency and heat transfer, critical for scaling alkylpyridine production .
Process Optimization
The patent US9701634B2 details a continuous process for 3-picoline synthesis using a 100 L jet-loop reactor, achieving high space/time yields (up to 0.5 kg/L·h) by optimizing catalyst circulation and reactant dispersion . Such methods could theoretically adapt to 3-octylpyridine by substituting paraldehyde with octanal and adjusting residence times.
Applications and Industrial Relevance
Agrochemicals and Pharmaceuticals
3-Picoline derivatives serve as precursors to insecticides (e.g., chlorpyrifos) and pharmaceuticals (e.g., nicotinamide). The octyl analog’s lipophilicity could enhance bioavailability in drug formulations or pesticide coatings .
Specialty Chemicals
Long-chain alkylpyridines act as:
-
Corrosion inhibitors in oilfield chemicals.
-
Ligands in transition-metal catalysis.
-
Ionic liquids for green chemistry applications.
Toxicology and Environmental Impact
Acute and Chronic Toxicity
Shorter-chain alkylpyridines exhibit moderate toxicity:
-
3-Picoline: LD₅₀ (rat, oral) = 400–800 mg/kg; causes ocular/nasal irritation at 3300 ppm .
-
3-Butylpyridine: Classified as an irritant (GHS07) with acute toxicity via inhalation .
For 3-octylpyridine, predicted hazards include:
-
Skin/respiratory irritation due to surfactant-like properties.
-
Environmental persistence from reduced biodegradability compared to smaller analogs .
Biodegradation and Metabolism
Pyridine derivatives degrade via microbial oxidation, with rates inversely correlated to alkyl chain length. 3-Picoline undergoes hepatic metabolism to nicotinic acid, a NAD precursor . Longer chains may impede enzymatic processing, leading to bioaccumulation.
Future Directions and Research Gaps
Synthetic Chemistry Challenges
-
Developing selective catalysts for long-chain alkylpyridines.
-
Optimizing continuous-flow systems to minimize byproducts.
Environmental Remediation
-
Screening microbial consortia for enhanced degradation of hydrophobic pyridines.
-
Assessing ecotoxicity in aquatic ecosystems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume